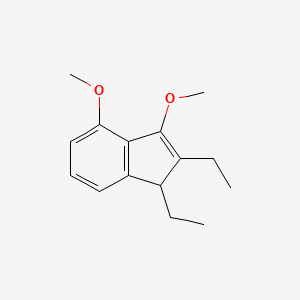![molecular formula C29H38 B14307428 1-Butyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene CAS No. 116090-37-0](/img/structure/B14307428.png)
1-Butyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene is a complex organic compound that belongs to the family of benzene derivatives. This compound is characterized by the presence of a butyl group, a propylcyclohexyl group, and an ethynyl linkage, all attached to a benzene ring. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene typically involves multiple steps, starting from simpler benzene derivatives. One common method involves the following steps:
Friedel-Crafts Alkylation: This step introduces the butyl group to the benzene ring using butyl chloride and aluminum chloride as a catalyst.
Sonogashira Coupling: This reaction is used to introduce the ethynyl linkage. It involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Hydrogenation: The propylcyclohexyl group is introduced through hydrogenation of a cyclohexene derivative in the presence of a suitable catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Butyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile. Common reagents include halogens, nitrating agents, and sulfonating agents.
Nucleophilic Substitution: This reaction can occur at the benzylic position, where a nucleophile replaces a leaving group. Common reagents include alkyl halides and nucleophiles like hydroxide or alkoxide ions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form cyclohexane derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine, nitric acid, and sulfuric acid are commonly used under conditions that maintain the aromaticity of the benzene ring.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine would yield brominated derivatives, while oxidation with potassium permanganate would yield quinones.
Applications De Recherche Scientifique
1-Butyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene has several scientific research applications:
Chemistry: It is used as a model compound for studying the effects of substituents on the reactivity of benzene derivatives.
Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological macromolecules.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems or as a scaffold for designing new therapeutic agents.
Industry: It can be used in the development of new materials, such as polymers or liquid crystals, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1-Butyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene involves its interaction with various molecular targets and pathways. The compound’s aromatic nature allows it to participate in π-π interactions with other aromatic systems, while the ethynyl linkage provides a site for potential chemical modifications. The butyl and propylcyclohexyl groups can influence the compound’s solubility and membrane permeability, affecting its overall bioavailability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Butyl-4-ethynylbenzene: Lacks the propylcyclohexyl group, making it less complex and potentially less versatile in applications.
1-Butyl-4-(4-propylcyclohexyl)benzene:
1-Butyl-4-phenylethynylbenzene: Lacks the propylcyclohexyl group, which may influence its physical and chemical properties.
Uniqueness
1-Butyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene is unique due to the combination of its substituents, which provide a balance of aromaticity, aliphatic character, and potential for chemical modifications. This makes it a versatile compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
116090-37-0 |
|---|---|
Formule moléculaire |
C29H38 |
Poids moléculaire |
386.6 g/mol |
Nom IUPAC |
1-butyl-4-[2-[4-[2-(4-propylcyclohexyl)ethyl]phenyl]ethynyl]benzene |
InChI |
InChI=1S/C29H38/c1-3-5-7-25-10-14-27(15-11-25)17-19-29-22-20-28(21-23-29)18-16-26-12-8-24(6-4-2)9-13-26/h10-11,14-15,20-24,26H,3-9,12-13,16,18H2,1-2H3 |
Clé InChI |
MBTHNQIGXZLMFD-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)CCC3CCC(CC3)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-Nitrophenyl)selanyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B14307347.png)

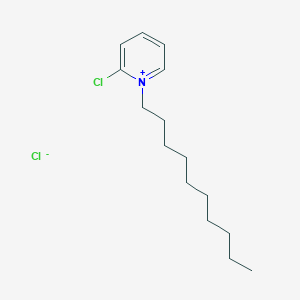
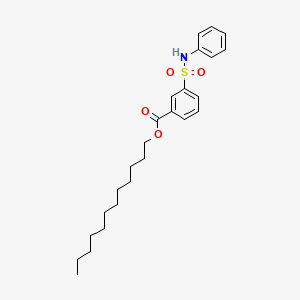
![5-[(Methoxymethyl)sulfanyl]-2,4-dimethylbenzene-1-thiol](/img/structure/B14307375.png)
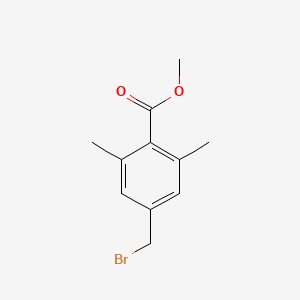

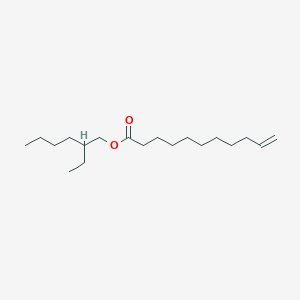
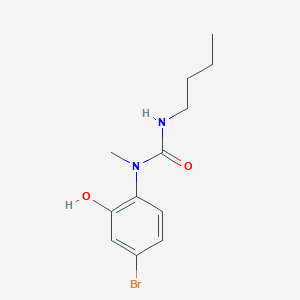

![2,2'-[(3,4-Diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis(3,4-diethyl-1H-pyrrole)](/img/structure/B14307404.png)
![Tributyl[4-(phenylsulfanyl)buta-2,3-dien-2-YL]stannane](/img/structure/B14307411.png)

